3-(1,3-Dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. The compound belongs to a class of pyrrolopyridine derivatives, which are known for their diverse biological activities.
The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide typically involves multi-step organic reactions. Key steps include:
Technical details regarding specific reagents and conditions are often proprietary or vary based on laboratory protocols.
The molecular structure consists of a pyrrolo[3,4-c]pyridine ring fused with a dioxo group and an N-mesitylpropanamide moiety. The presence of multiple functional groups allows for potential interactions with biological targets.
Key structural data includes:
The compound may participate in various chemical reactions typical for amides and heterocycles:
Technical details regarding these reactions depend on experimental setups and desired products.
The mechanism of action for 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide is not fully elucidated but may involve:
Data from bioassays and docking studies could provide insights into its efficacy and specificity.
Relevant data from supplier safety sheets indicate that it may be an irritant upon contact .
This compound has potential applications in several areas:
Research into its biological properties continues to expand its potential applications in pharmaceuticals and related fields .
The pyrrolo[3,4-c]pyridine scaffold represents a privileged bicyclic heterocyclic system comprising a five-membered pyrrole fused to a six-membered pyridine ring at the [3,4-c] position. This arrangement creates a planar, electron-deficient core with distinctive electronic properties that facilitate diverse non-covalent interactions with biological targets [1] [4]. The scaffold contains two lactam carbonyl groups (1,3-dioxo configuration) that serve as hydrogen bond acceptors, while the bridgehead nitrogen can function as a hydrogen bond donor when protonated. This dual hydrogen-bonding capability enables molecular recognition of enzyme active sites and receptor domains inaccessible to simpler monocyclic pharmacophores [4].
Table 1: Key Pharmacophoric Features of Pyrrolo[3,4-c]pyridine Derivatives
Structural Element | Pharmacophoric Role | Biological Interactions |
---|---|---|
Bicyclic fused system | Provides molecular rigidity | Facilitates selective target binding through conformational restriction |
1,3-Dioxo groups | Hydrogen bond acceptor pairs | Recognizes arginine/asparagine residues in catalytic sites |
Bridgehead nitrogen | Potential hydrogen bond donor | Interacts with carbonyl oxygen atoms in enzyme backbones |
Aromatic π-system | Electron-deficient surface | Engages in π-π stacking with aromatic amino acids |
Position 4/6 substituents | Modulates potency & selectivity | Determines target specificity (e.g., kinases, GPCRs) |
The scaffold's versatility is evidenced by its presence in compounds targeting diverse biological pathways. For example, 4-phenoxy derivatives (e.g., compound 6a-d) demonstrate significant antidiabetic activity through insulin sensitization (30-37% increase in glucose uptake in adipocytes), while GPR119 agonists like compound 8a (EC₅₀ = 0.016 µM) feature 4-alkoxy substitutions that optimize receptor binding and metabolic stability [1] [4]. The C6 methyl group commonly incorporated into pharmacologically active derivatives enhances metabolic stability by protecting against oxidative degradation, as confirmed in rat liver microsome studies (CL = 84 µL/min/mg) [4]. These structural attributes make pyrrolo[3,4-c]pyridine an ideal template for targeted drug design, particularly for intracellular enzymes and receptors requiring precise three-dimensional recognition.
Pyrrolopyridine chemistry has evolved from the study of natural alkaloids to rational drug design. The foundational discovery was camptothecin (1), isolated from Camptotheca acuminata in 1966, which contains a pentacyclic structure incorporating the pyrrolo[3,4-c]pyridine motif and acts as a topoisomerase I inhibitor [1] [4]. This natural product inspired synthetic exploration of simplified bicyclic analogs, leading to the identification of the pyrrolo[3,4-c]pyridine core as a synthetically tractable bioisostere for indole and quinoline pharmacophores.
Table 2: Historical Development of Pyrrolo[3,4-c]pyridine Medicinal Chemistry
Era | Key Developments | Therapeutic Applications |
---|---|---|
1960s-1980s | Natural product isolation (camptothecin, pumiloside, variolin B) | Anticancer, antiviral lead discovery |
1990s-2000s | First-generation synthetic derivatives (e.g., alkanoic acid derivatives 7a-c) | Aldose reductase inhibition (IC₅₀ = 1.4-2.5 µM) |
2005-2015 | Optimized agonists/antagonists (e.g., GPR119 agonist 8a) | Metabolic disorders (type 2 diabetes) |
2015-Present | Targeted hybrid molecules (e.g., Y042-9783) | Kinase inhibition, epigenetic modulation |
The 2000s witnessed systematic structure-activity relationship (SAR) studies, particularly around the C4 position. Knutsen's work (2007) established that 4-phenoxy substitutions with electron-withdrawing para-substituents (iodo, dichloro) enhanced insulin sensitization by >30% compared to unsubstituted analogs [4]. Parallel efforts by Da Settimo demonstrated that tethering alkanoic acids at N2 yielded potent aldose reductase inhibitors (7a: IC₅₀ = 1.4 µM), though bioavailability challenges limited in vivo efficacy [1]. Contemporary research focuses on molecular hybridization strategies, exemplified by ChemDiv's Y042-9783 screening compound—a pyrrolo[3,4-c]pyridine conjugated with a para-acetamidophenylpropanamide moiety—designed to simultaneously engage multiple target domains [10].
The strategic incorporation of N-mesitylpropanamide at the pyrrolo[3,4-c]pyridine N2 position represents a sophisticated approach to optimize target engagement and drug-like properties. This design draws inspiration from multiple precedents within the search results:
Metabolic Stability Enhancement: Alkanoic acid derivatives like 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid (PubChem CID 712563) and 6-(1,3-dioxo-1H-pyrrolo[3,4-c]pyridin-2(3H)-yl)hexanoic acid (PubChem CID 56828913) demonstrated that C2-alkyl tethering improves pharmacokinetic profiles by reducing clearance rates [2] [5]. The propanamide linker (n=3) balances flexibility for target engagement with conformational restriction beneficial for selectivity.
Steric and Electronic Optimization: Mesityl (2,4,6-trimethylphenyl) was selected over simpler aryl groups due to its distinctive steric and electronic properties. The ortho-methyl groups create a cone-shaped steric barrier that protects the amide carbonyl from enzymatic hydrolysis while forcing the aniline ring into a perpendicular orientation that minimizes π-stacking with off-target hydrophobic pockets [8]. This configuration is evidenced in N-methylpropanamide derivatives where alkylation enhances metabolic stability (CL = 29 µL/min/mg in human microsomes) [6] [8].
Hydrophobic Domain Targeting: Molecular modeling suggests the mesityl group's trimethylphenyl moiety occupies hydrophobic subpockets in kinase ATP-binding sites or protein-protein interaction interfaces. This is supported by SAR from GPR119 agonists where lipophilic substituents like cyclopentyl reduced potency, indicating stringent size limitations that mesityl satisfies (molecular width: 6.7 Å) [4] [10]. The methyl groups may engage in favorable van der Waals interactions with aliphatic residues like leucine or valine, while the central aryl ring provides a platform for induced-fit recognition.
Table 3: Structure-Activity Relationship Rationale for Mesitylpropanamide Functionalization
Structural Feature | Chemical Rationale | Expected Biological Impact |
---|---|---|
Propanamide linker | Optimal chain length (n=3) | Balances flexibility/rigidity; mimics endogenous substrates |
Mesityl (2,4,6-trimethylphenyl) | Steric protection of amide bond | Enhanced metabolic stability; reduced CYP450 interactions |
Amide bond orientation | Planar conjugated system | Facilitates hydrogen bonding with kinase hinge regions |
Chiral center at Cα | Stereospecific target recognition | Enables optimization of enantiomeric potency ratios |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7